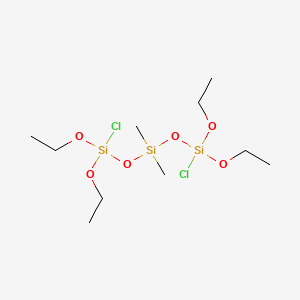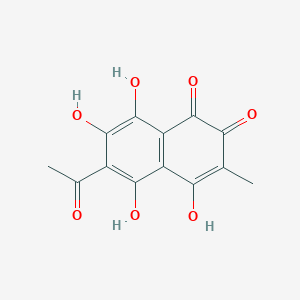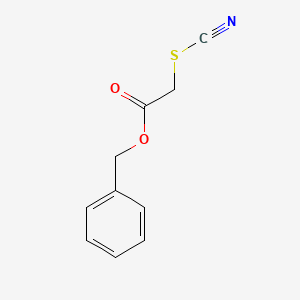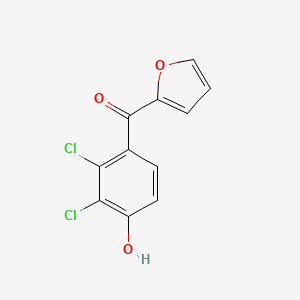![molecular formula C9H12O B14504292 Bicyclo[4.2.1]nona-2,4-dien-9-ol CAS No. 64725-60-6](/img/structure/B14504292.png)
Bicyclo[4.2.1]nona-2,4-dien-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.2.1]nona-2,4-dien-9-ol is an organic compound with the molecular formula C₉H₁₂O. It is a bicyclic alcohol that features a unique structure, making it an interesting subject for chemical research and applications. The compound is known for its stability and reactivity, which are attributed to its bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.1]nona-2,4-dien-9-ol can be synthesized through various methods. One common approach involves the cobalt(I)-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone . This method allows for the formation of functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of cobalt catalysts and controlled reaction conditions can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.1]nona-2,4-dien-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alcohol group to a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
Bicyclo[4.2.1]nona-2,4-dien-9-ol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which bicyclo[4.2.1]nona-2,4-dien-9-ol exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, influencing biochemical reactions. Its hydroxyl group can participate in hydrogen bonding, further affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene: Similar in structure but with an additional double bond.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring system.
Bicyclo[4.3.0]nonane:
Uniqueness
Bicyclo[4.2.1]nona-2,4-dien-9-ol is unique due to its specific ring structure and the presence of a hydroxyl group. This combination of features gives it distinct chemical properties and reactivity compared to other bicyclic compounds.
Properties
CAS No. |
64725-60-6 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
bicyclo[4.2.1]nona-2,4-dien-9-ol |
InChI |
InChI=1S/C9H12O/c10-9-7-3-1-2-4-8(9)6-5-7/h1-4,7-10H,5-6H2 |
InChI Key |
LSLWFYJHUWPVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=CC1C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylidene}hydroxylamine](/img/structure/B14504210.png)
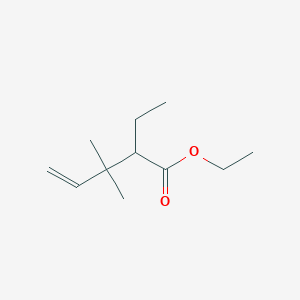
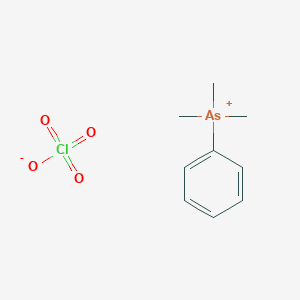
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
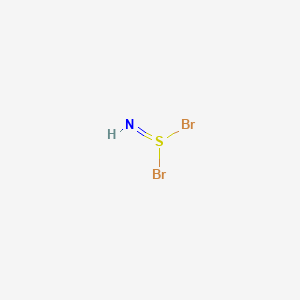
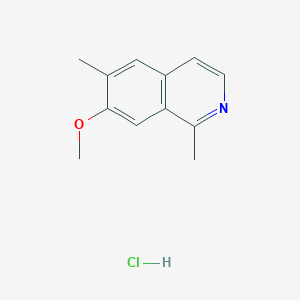
![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
